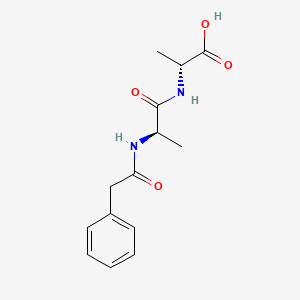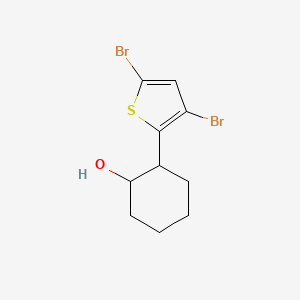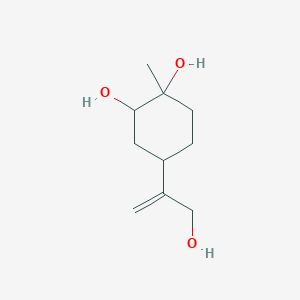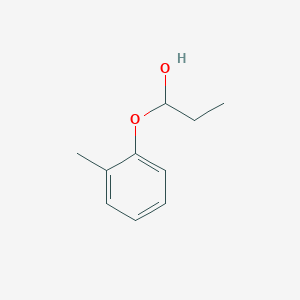![molecular formula C14H14ClN3O2 B14395589 2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide CAS No. 88369-75-9](/img/structure/B14395589.png)
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxyethylamino group, and a pyridinyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where the amine group on the pyridine ring reacts with the benzamide core.
Addition of the Hydroxyethylamino Group: The hydroxyethylamino group can be added through a reaction with ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the chloro and pyridinyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzamide: Similar structure but with a bromine atom instead of a chlorine atom.
2-Hydroxybenzamide: Contains a hydroxy group instead of a chloro group.
N-(2-Hydroxyethyl)pyridin-3-ylbenzamide: Lacks the chloro group but has a similar hydroxyethylamino and pyridinyl structure.
Uniqueness
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, hydroxyethylamino group, and pyridinyl group allows for diverse interactions and applications that may not be achievable with similar compounds.
Propriétés
Numéro CAS |
88369-75-9 |
|---|---|
Formule moléculaire |
C14H14ClN3O2 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
2-chloro-N-[2-(2-hydroxyethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-5-2-1-4-10(11)14(20)18-12-6-3-7-16-13(12)17-8-9-19/h1-7,19H,8-9H2,(H,16,17)(H,18,20) |
Clé InChI |
VVKYUZMZEQUQST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)NCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


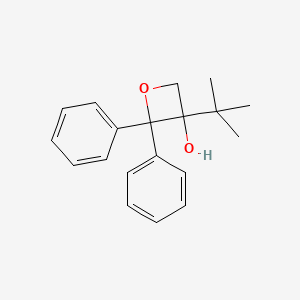
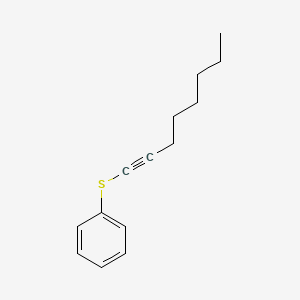
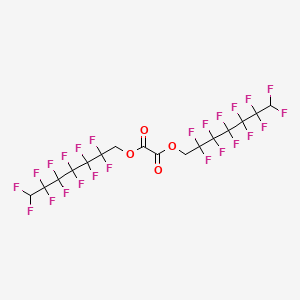
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
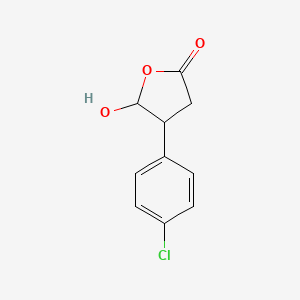
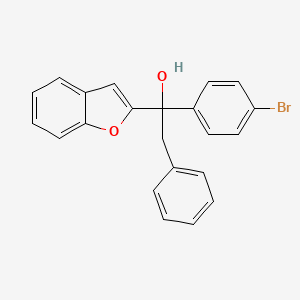
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)

